molecular formula C13H19ClN2O3S2 B2380957 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448074-03-0

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No. B2380957
CAS RN: 1448074-03-0
M. Wt: 350.88
InChI Key: MCVHTQWPHLKLSF-UHFFFAOYSA-N
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Description

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound is involved in the synthesis of modified aza heterocycles, as demonstrated in studies on the reaction of oxadiazoles with piperidine, pyrrolidine, and morpholine, leading to derivatives with potential applications in medicinal chemistry (Tyrkov, 2006).

  • Research on pyrrolidine derivatives, such as the modification of the arylpropylpiperidine side chains in CCR5 receptor antagonists, indicates its relevance in designing compounds with antiviral potency and reasonable pharmacokinetics (Lynch et al., 2003).

  • Studies on the synthesis of 3-(pyrrolidin-1-yl)piperidine underline its importance in medicinal chemistry due to its rigid diamine structure, which is significant in the development of pharmaceutical compounds (Smaliy et al., 2011).

Antimicrobial Applications

  • Compounds similar to 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol have been synthesized and evaluated for antimicrobial activity against pathogens of Lycopersicon esculentum, demonstrating significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

Biological and Pharmacological Activities

  • Research on 1,3,4-Oxadiazole derivatives, which are structurally similar, shows biological activities such as inhibition of butyrylcholinesterase (BChE) enzyme. This indicates the potential use of similar compounds in treating diseases related to enzyme dysfunction (Khalid et al., 2016).

  • Similar sulfonamide derivatives have been synthesized and tested for biological activities against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, showing potential for pharmaceutical applications (Khalid et al., 2013).

Cancer Research

  • In cancer research, related compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been identified as apoptosis inducers in breast and colorectal cancer cell lines, highlighting the potential of structurally similar compounds in oncology (Zhang et al., 2005).

properties

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S2/c14-12-1-2-13(20-12)21(18,19)16-7-3-10(4-8-16)15-6-5-11(17)9-15/h1-2,10-11,17H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVHTQWPHLKLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

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